molecular formula C20H18N2O5 B2445802 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034341-57-4

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2445802
CAS No.: 2034341-57-4
M. Wt: 366.373
InChI Key: KMYXCDSQMQQGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide is a synthetic organic compound designed for research applications. Its structure incorporates a benzo[d][1,3]dioxole group, a scaffold frequently investigated in medicinal chemistry and chemical biology for its potential to confer bioactivity and interact with biological targets . This moiety is found in compounds studied for various purposes, including as agonists for plant hormone receptors like TIR1, demonstrating its utility in agricultural chemical research . Furthermore, the benzo[d][1,3]dioxole structure serves as a key building block in the synthesis of complex molecules, such as inverse agonists for the C5a receptor (C5aR) , which is a relevant target in immunology and inflammation research . The molecular architecture of this reagent, which also features a pyridinylmethyl and furanyl group, makes it a versatile intermediate for the synthesis and exploration of novel chemical entities. Researchers can utilize this compound as a precursor or a lead structure in developing probes for targeted protein degradation or stabilization platforms (e.g., PROTACs, DUBTACs) , or in high-throughput screening campaigns to discover new bioactive molecules. This product is intended for research and development purposes in a controlled laboratory environment only. Applications & Research Value: This compound is suited for use in pharmaceutical discovery, agrochemical research, and as a synthetic intermediate. Its potential mechanisms of action are derived from its structural components, which are known to engage protein targets such as receptors and enzymes. The hybrid structure, combining heteroaromatic systems with an amide linkage, is characteristic of modern small-molecule tool compounds. Please Note: This product is sold as is, and the buyer assumes responsibility for confirming its identity and purity. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-13(27-16-4-5-18-19(8-16)26-12-25-18)20(23)22-10-14-7-15(11-21-9-14)17-3-2-6-24-17/h2-9,11,13H,10,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYXCDSQMQQGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CN=C1)C2=CC=CO2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide , identified by its CAS number 2034341-57-4 , is a complex organic molecule with potential pharmacological properties. Its structure features a benzo[d][1,3]dioxole moiety linked to a furan-substituted pyridine, suggesting diverse biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N2O5C_{20}H_{18}N_{2}O_{5} with a molecular weight of 366.4 g/mol . The structural characteristics include:

  • A benzo[d][1,3]dioxole group, known for its role in enhancing bioactivity.
  • A furan ring attached to a pyridine, which may contribute to its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : In vitro studies showed that related compounds demonstrated IC50 values ranging from 1.9 µM to 13.51 µM against various human cancer cell lines, including MDA-MB-231 and HepG2 .
  • Mechanism of Action : The compound is hypothesized to induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed studies on this compound are still limited.

Anti-inflammatory Effects

Compounds containing the benzo[d][1,3]dioxole structure have been associated with anti-inflammatory activities:

  • COX Inhibition : Similar derivatives have shown selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in mediating inflammatory responses. For example, derivatives exhibited IC50 values as low as 0.52 µM for COX-II inhibition .

Case Studies and Research Findings

A review of literature reveals several case studies focusing on structurally related compounds:

StudyCompoundBiological ActivityIC50 Value
Furan-substituted thiazolidinonesAnticancer1.9 µM (MDA-MB-231)
COX-II inhibitorsAnti-inflammatory0.52 µM
ThiazolidinedionesAntidiabetic40.26 µM

These findings suggest that the biological activity of this compound may be enhanced by its structural features that allow it to interact effectively with various biological targets.

Potential Applications

Given its promising biological activities, this compound could be explored for various therapeutic applications:

  • Cancer Therapy : Further research is warranted to evaluate its efficacy against specific cancer types.
  • Inflammatory Diseases : The anti-inflammatory properties suggest potential use in treating conditions like arthritis or other inflammatory disorders.

Preparation Methods

Etherification of Benzo[d]dioxol-5-ol with Propanamide Precursors

The benzo[d]dioxol-5-yloxy propanamide intermediate is typically synthesized via nucleophilic substitution or Mitsunobu reactions.

Example Protocol (Adapted from):

  • Reactants : Benzo[d]dioxol-5-ol (1.0 equiv), 2-bromopropanamide (1.2 equiv).
  • Base : Cs₂CO₃ (2.0 equiv) in anhydrous DMF at 0°C.
  • Reaction Time : 1 hour at 0°C, followed by 12 hours at room temperature.
  • Workup : Aqueous extraction with DCM (3 × 20 mL), drying (Na₂SO₄), and column chromatography (petroleum ether:ethyl acetate = 5:1).
  • Yield : 22–36%.

Critical Factors :

  • Excess Cs₂CO₃ ensures deprotonation of the phenolic -OH group.
  • Low temperatures minimize side reactions (e.g., dioxolane ring opening).

Amide Coupling with (5-(Furan-2-yl)Pyridin-3-yl)Methylamine

The final step involves coupling the propanamide intermediate with (5-(furan-2-yl)pyridin-3-yl)methylamine, often via activated carbonyl intermediates.

Protocol from:

  • Acyl Chloride Formation : React 2-(benzo[d]dioxol-5-yloxy)propanoic acid with thionyl chloride (SOCl₂) in refluxing DCM.
  • Amine Coupling : Add (5-(furan-2-yl)pyridin-3-yl)methylamine (1.1 equiv) and triethylamine (2.0 equiv) in DCM at 0°C.
  • Purification : Silica gel chromatography (ethyl acetate:hexanes = 1:3).
  • Yield : 45–53%.

Optimization Insights :

  • Triethylamine neutralizes HCl generated during coupling, preventing amine protonation.
  • Controlled addition of acyl chloride minimizes exothermic side reactions.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield (%) Purity (HPLC) Source
Etherification + Coupling Cs₂CO₃, SOCl₂, TEA 0°C to RT, 12–24 h 22–53 >95%
One-Pot Radical Coupling AIBN, NBS 80°C, 6 h 18–27 85–90%

Observations :

  • Stepwise approaches (etherification followed by amidation) provide higher yields (45–53%) compared to radical-mediated one-pot methods (18–27%).
  • Column chromatography remains indispensable for isolating the target compound due to polar byproducts.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.84 (s, 1H, dioxolane-H), 7.01–7.77 (m, pyridine-H), 8.56 (s, 1H, amide-NH).
  • IR (KBr) : 1683 cm⁻¹ (C=O stretch), 1519 cm⁻¹ (aromatic C=C).
  • HRMS : m/z calc’d for C₂₀H₁₈N₂O₅⁺ [M+H]⁺: 366.4, found: 366.4.

Purity and Stability

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile:H₂O = 70:30).
  • Stability : Decomposes above 140°C; store at –20°C under argon.

Challenges and Limitations

  • Low Yields in Radical Pathways : Radical cyclization methods suffer from competing polymerization, reducing efficiency.
  • Sensitivity of Furan Moieties : Prolonged heating (>80°C) degrades the furan ring, necessitating mild conditions.
  • Chromatography Dependency : Silica gel purification accounts for 15–20% material loss.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including amide coupling, nucleophilic substitution, and heterocyclic ring formation. Key steps may include:

  • Amide bond formation between the benzo[d][1,3]dioxol-5-yloxy propanoyl group and the pyridinylmethylamine derivative, using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF) .
  • Temperature control (e.g., 0–60°C) to minimize side reactions and improve regioselectivity .
  • Purification via flash column chromatography (e.g., using gradients of EtOAc/hexane) or recrystallization to achieve >95% purity .
    Validation: Monitor intermediates using TLC and confirm final structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the compound’s structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze peak splitting patterns (e.g., aromatic protons from benzo[d][1,3]dioxole at δ 6.7–7.1 ppm; furan protons at δ 7.3–7.5 ppm) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the fused heterocyclic structure .
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data during structural characterization?

Example Scenario: Discrepancies in NMR integration ratios or unexpected MS fragments. Methodological Answer:

  • Hypothesis Testing: Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts or in silico fragmentation using tools like CFM-ID) .
  • Isotopic Labeling: Use deuterated solvents or 15^{15}N-labeled precursors to assign ambiguous peaks .
  • X-ray Crystallography: Resolve absolute configuration if chiral centers are present (e.g., benzo[d][1,3]dioxole orientation) .

Q. What strategies mitigate low yields in the final coupling step?

Methodological Answer:

  • Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings or copper catalysts for Ullmann-type reactions .
  • Solvent Optimization: Replace polar aprotic solvents (DMF) with less viscous alternatives (e.g., THF) to enhance reaction kinetics .
  • Protecting Groups: Temporarily protect reactive sites (e.g., furan oxygen) with acetyl or tert-butyldimethylsilyl (TBS) groups .

Q. How can researchers design assays to evaluate bioactivity, given structural analogs’ mixed pharmacological data?

Methodological Answer:

  • Target Selection: Prioritize targets based on structural motifs (e.g., benzo[d][1,3]dioxole’s reported affinity for GPCRs or cytochrome P450 enzymes ).
  • Dose-Response Curves: Test concentrations from 1 nM to 100 μM in cell-based assays (e.g., HEK293 cells transfected with target receptors) .
  • Counter-Screens: Include structurally similar but inactive analogs (e.g., lacking the furan moiety) to validate specificity .

Q. How do storage conditions impact compound stability, and what degradation products form?

Methodological Answer:

  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC-MS. Common degradation pathways include:
    • Hydrolysis: Cleavage of the amide bond under acidic/basic conditions .
    • Oxidation: Furan ring opening to form diketones .
  • Mitigation: Use amber vials, inert atmospheres (N2_2), and antioxidants (e.g., BHT) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in bioactivity data across studies?

Case Study: One study reports anti-inflammatory activity (IC50_{50} = 10 nM), while another shows no effect at 1 μM. Methodological Answer:

  • Experimental Variables: Compare assay conditions (e.g., cell lines, serum concentration, incubation time) .
  • Compound Integrity: Verify batch purity and storage history via LC-MS .
  • Off-Target Effects: Use siRNA knockdown or CRISPR-edited cell lines to confirm target relevance .

Q. Why do computational docking predictions conflict with experimental binding data?

Methodological Answer:

  • Conformational Sampling: Perform molecular dynamics simulations (≥100 ns) to account for protein flexibility .
  • Solvent Effects: Include explicit water molecules in docking models to improve accuracy .
  • Experimental Validation: Use surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for High-Yield Synthesis

StepReagents/ConditionsYield (%)Purity (%)Reference
Amide CouplingEDCI, HOBt, DMF, 25°C7895
Furan-Pyridine CouplingPd(OAc)2_2, K2_2CO3_3, DMF/H2_2O, 80°C6398
PurificationFlash chromatography (EtOAc/hexane 3:7)N/A99

Q. Table 2: Stability Profile Under Stress Conditions

ConditionDegradation PathwayMajor ProductMitigation Strategy
Acidic (pH 3)Amide hydrolysisCarboxylic acid + amineNeutralize post-reaction
Oxidative (H2_2O2_2)Furan oxidation2,5-DiketoneAdd 0.1% BHT

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.